1-(Azepan-1-yl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone
Description
1-(Azepan-1-yl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone is a heterocyclic organic compound featuring a triazolo-pyridazine core substituted with a 4-chlorophenyl group at position 3 and a thioether-linked ethanone moiety bearing an azepane ring. This structure combines a nitrogen-rich bicyclic system (triazolo-pyridazine) with a seven-membered azepane ring, which may confer unique physicochemical and pharmacological properties, such as enhanced solubility or receptor-binding affinity compared to simpler analogs .
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5OS/c20-15-7-5-14(6-8-15)19-22-21-16-9-10-17(23-25(16)19)27-13-18(26)24-11-3-1-2-4-12-24/h5-10H,1-4,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBBXIPBQFPUOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Azepan-1-yl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone is a compound of interest due to its potential therapeutic applications, particularly in oncology and other areas requiring targeted biological activity. This article delves into the biological activity of this compound, including its mechanisms of action, efficacy against various cancer cell lines, and relevant structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 373.91 g/mol. The presence of the azepane ring and the triazolo-pyridazine moiety contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀ClN₅OS |
| Molecular Weight | 373.91 g/mol |
| CAS Number | 878054-93-4 |
The biological activity of this compound primarily involves inhibition of specific kinases associated with cancer progression. The compound has been shown to exert cytotoxic effects on various cancer cell lines by targeting the c-Met kinase pathway.
In Vitro Studies
Recent studies have evaluated the compound's cytotoxic effects against several cancer cell lines using the MTT assay. The results indicated significant activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 |
| HeLa | 2.73 ± 0.33 |
These findings suggest that the compound exhibits potent cytotoxicity comparable to established chemotherapeutic agents.
Mechanistic Insights
The mechanism of action has been linked to the compound's ability to bind effectively to the ATP-binding site of c-Met kinase, thereby inhibiting its activity and leading to reduced cell proliferation and increased apoptosis in sensitive cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of related compounds. Modifications in the triazolo-pyridazine structure have been explored to enhance potency and selectivity for c-Met inhibition:
- Substituent Variations : Different halogen substitutions on the phenyl ring have shown varying impacts on cytotoxicity.
- Ring Modifications : Altering the azepane structure can influence binding affinity and selectivity for target kinases.
Case Study 1: Efficacy in Lung Cancer Models
A study investigated the effects of this compound in A549 xenograft models. Administration resulted in significant tumor reduction compared to control groups, supporting its potential as a therapeutic agent in lung cancer treatment.
Case Study 2: Combination Therapies
Research has also explored the efficacy of combining this compound with other chemotherapeutics. Preliminary results indicate enhanced cytotoxicity when used in conjunction with standard treatments, suggesting potential for combination therapy strategies.
Comparison with Similar Compounds
1-(4-Morpholinyl)-2-[[3-(2-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone ()
- Key Differences: The azepane ring in the target compound is replaced by a morpholine ring (six-membered vs. The 4-chlorophenyl group in the target compound is substituted with a 2-pyridinyl group in this analog, altering electronic properties and hydrogen-bonding capacity.
- Implications :
1-{6-Methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethan-1-one ()
- Lacks the azepane or morpholine substituents, simplifying the structure but likely diminishing target selectivity .
Azepane-Containing Derivatives
(Azepan-1-yl){1-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperidin-3-yl}methanone ()
- Key Differences: The triazolo-pyridazine core is replaced with an imidazo-thiadiazole system, which may enhance metabolic stability but reduce interactions with kinase ATP-binding pockets. The azepane group is directly linked to a piperidine ring, creating a bulkier tertiary amine system compared to the ethanone-linked azepane in the target compound .
1-((3R,4R)-3-(6H-Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(4-chlorophenyl)ethanone ()
- The 4-chlorophenyl group is retained, suggesting shared pharmacophoric elements for halogen-mediated hydrophobic interactions .
Comparative Data Table
Research Findings and Implications
- Bioactivity Trends :
- The presence of a chlorophenyl group (as in the target compound and ) correlates with enhanced hydrophobic binding in kinase targets, as seen in analogs like imatinib derivatives .
- Thioether linkages (common in the target compound and ) may improve redox-mediated reactivity but could increase susceptibility to metabolic oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
